molecular formula C18H15FN2O2S B14590910 N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide CAS No. 61384-01-8

N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14590910
CAS No.: 61384-01-8
M. Wt: 342.4 g/mol
InChI Key: QBSZBSJPNVOFKE-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic groups may facilitate binding to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties. The presence of the fluorophenyl and methylphenoxy groups can influence its binding affinity to biological targets and its overall stability.

Properties

CAS No.

61384-01-8

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H15FN2O2S/c1-11-4-3-5-15(10-11)23-17-16(13-6-8-14(19)9-7-13)21-18(24-17)20-12(2)22/h3-10H,1-2H3,(H,20,21,22)

InChI Key

QBSZBSJPNVOFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(N=C(S2)NC(=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

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